(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate
CAS No.: 380610-92-4
Cat. No.: VC6417194
Molecular Formula: C13H18BrNO3
Molecular Weight: 316.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380610-92-4 |
|---|---|
| Molecular Formula | C13H18BrNO3 |
| Molecular Weight | 316.195 |
| IUPAC Name | tert-butyl N-[(1R)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate |
| Standard InChI | InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
| Standard InChI Key | CYSVECFBQRKMKO-NSHDSACASA-N |
| SMILES | CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate is identified by the CAS registry number 380610-92-4 and possesses the molecular formula C₁₃H₁₈BrNO₃, corresponding to a molecular weight of 316.19 g/mol . The compound features a chiral center at the hydroxyethyl group, conferring its (R)-stereochemical configuration. Structurally, it comprises:
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A 3-bromophenyl group attached to a hydroxyethyl moiety.
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A tert-butyl carbamate (-NHCO₂C(CH₃)₃) protecting group, which enhances stability during synthetic processes .
The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl) groups creates a polarity gradient that influences its reactivity and solubility in organic solvents.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate typically follows a multi-step protocol involving:
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Epoxide Ring-Opening: Reaction of 3-bromostyrene oxide with tert-butyl carbamate under basic conditions to yield the hydroxyethyl intermediate.
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Stereochemical Control: Use of chiral catalysts or resolving agents to isolate the (R)-enantiomer, ensuring enantiomeric excess ≥98% .
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Purification: Flash chromatography on silica gel (200–300 mesh) to remove byproducts, followed by recrystallization from ethanol/water mixtures .
Key reaction parameters include:
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Temperature: 0–25°C to prevent racemization.
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Solvent System: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to maintain inert conditions .
Characterization
Post-synthesis characterization employs:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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High-Resolution Mass Spectrometry (HRMS): m/z calc. for [M + Na]⁺: 339.0432; found: 339.0429 .
Physicochemical Properties
The compound’s low aqueous solubility necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) for biological assays.
Reactivity and Functional Transformations
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate participates in diverse reactions:
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Deprotection: Acidic hydrolysis (HCl/dioxane) removes the tert-butyl carbamate, yielding the primary amine .
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Nucleophilic Substitution: The bromophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .
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Oxidation: Controlled oxidation of the hydroxyl group to a ketone using Dess-Martin periodinane .
Applications in Pharmaceutical Research
This compound’s utility stems from its role as a chiral building block:
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Peptide Mimetics: Incorporation into β-amino alcohol scaffolds for protease inhibitors.
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Kinase Inhibitors: Functionalization via bromine substitution to target ATP-binding pockets .
Recent studies highlight its use in synthesizing anticancer agents, where its bromophenyl moiety enables selective DNA intercalation .
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